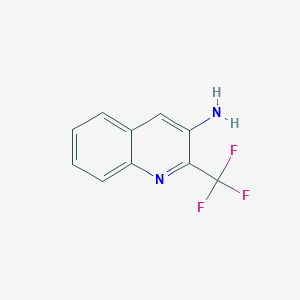

2-(Trifluoromethyl)quinolin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

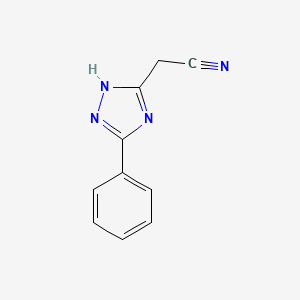

2-(Trifluoromethyl)quinolin-3-amine, also known as TFQA, is a quinoline derivative. It has the molecular formula C10H7F3N2 and a molecular weight of 212.17 . It is a solid or liquid at room temperature .

Synthesis Analysis

Quinoline and its derivatives have been synthesized using various methods, including Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach synthesis protocols . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7F3N2/c11-10(12,13)9-7(14)5-6-3-1-2-4-8(6)15-9/h1-5H,14H2 .Chemical Reactions Analysis

Quinoline and its derivatives, including this compound, have been functionalized using various methods. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds .Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .Scientific Research Applications

Synthesis and Chemical Reactivity

- Tailored 3-trifluoroacetyl-quinolin-2(1H)-ones have been utilized as carbonyl and acid surrogates in Passerini- and Ugi-type reactions, leading to the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids under mild conditions, demonstrating the versatility of trifluoromethylquinolines in synthetic chemistry (Desagoni Madhu et al., 2022).

- Interaction with sodium and potassium amides in liquid ammonia was studied for polyfluorinated quinolines, showing nucleophile addition on the pyridine ring, indicating their potential for nucleophilic synthons in further chemical syntheses (L. Gurskaya et al., 2012).

- Copper-catalyzed cascade cyclization of 1,7-enynes toward trifluoromethyl-substituted 1'H-spiro[azirine-2,4'-quinolin]-2'(3'H)-ones showcased a novel method for synthesizing potentially bioactive trifluoromethylated spiro compounds, indicating the broad application of trifluoromethyl groups in medicinal chemistry (Q. Meng et al., 2017).

Biological Activities and Applications

- Antimicrobial studies of new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles demonstrated significant activity against various microorganisms, suggesting these compounds as potential antituberculosis agents (B. Garudachari et al., 2014).

- Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents from 4-hydrazino-8-(trifluoromethyl)quinoline further highlights the importance of trifluoromethylquinolines in developing new antimicrobial agents (B. S. Holla et al., 2006).

Photophysical and Molecular Docking Studies

- Photocyclizations of Di(quinolinyl)arylamines and Tri(quinolinyl)amine revealed emission color changes and photoreaction-induced self-assemblies, showcasing the potential of trifluoromethylquinoline derivatives in materials science and sensor applications (S. Karasawa et al., 2016).

- Antidiabetic, anti-inflammatory, antioxidant, and molecular docking studies of quinolinyl amino nitriles indicated moderate-to-good activity, underscoring the therapeutic potential of trifluoromethylquinoline derivatives in treating various diseases (Ramesh Dalavai et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound 2-(Trifluoromethyl)quinolin-3-amine is the microtubule network within cells . Microtubules play a crucial role in cell division and are therefore a popular target for anticancer drugs .

Mode of Action

This compound interacts with its targets, the microtubules, by inhibiting their polymerization . This interaction disrupts the microtubule network, which is essential for cell division . The compound’s mode of action is similar to that of colchicine, a well-known microtubule inhibitor .

Biochemical Pathways

The disruption of the microtubule network by this compound affects the cell cycle, specifically arresting cells at the G2/M phase . This arrest prevents the cells from dividing, leading to cell death or apoptosis .

Pharmacokinetics

The compound’s potent antitumor activity suggests that it may have favorable adme properties that contribute to its bioavailability .

Result of Action

The result of this compound’s action is the induction of apoptosis in cancer cells . By disrupting the microtubule network and arresting the cell cycle, the compound triggers programmed cell death, reducing the number of cancer cells .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for 2-(Trifluoromethyl)quinolin-3-amine are not mentioned in the search results, quinoline and its derivatives have been the subject of ongoing research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a vital scaffold for leads in drug discovery . Therefore, it can be expected that research into this compound and related compounds will continue, with a focus on their synthesis, functionalization, and potential biological and pharmaceutical activities.

Properties

IUPAC Name |

2-(trifluoromethyl)quinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)9-7(14)5-6-3-1-2-4-8(6)15-9/h1-5H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKZZXVXLZCMQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-({3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}amino)propanamide](/img/structure/B2593101.png)

![6-ethyl-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2593102.png)

![N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2593108.png)

![N-cyclopentyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2593111.png)

![N-(3-(1H-pyrrol-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2593116.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2593117.png)

![2-[4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2593119.png)

![(E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2593122.png)

![8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2593123.png)